1-エチル-1-メチルピロリジニウムテトラフルオロボレート

概要

説明

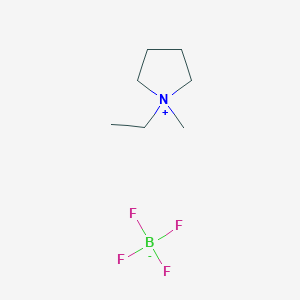

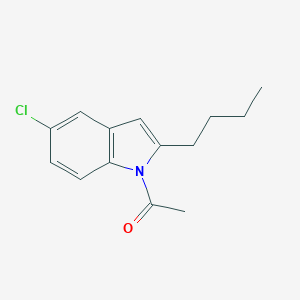

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate (EMPTFB) is an organic ionic liquid (OIL) that has been gaining attention in recent years for its potential applications in scientific research. It is a colorless and odorless liquid, and is composed of a cationic 1-ethyl-1-methylpyrrolidinium (EMP) and an anionic tetrafluoroborate (BF4-) ion. Its unique properties, such as its low volatility, non-flammability, and low toxicity, make it an ideal solvent for a wide range of applications in the lab.

科学的研究の応用

リチウム/ナトリウムイオン電池の電解質

“1-エチル-1-メチルピロリジニウムテトラフルオロボレート”のようなイオン液体は、非揮発性、高い熱安定性、高いイオン伝導率などのユニークな特性を示します . これらの特性により、リチウム/ナトリウムイオン電池の電解質として使用するために適しています .

色素増感型太陽電池

“1-エチル-1-メチルピロリジニウムテトラフルオロボレート”の高いイオン伝導率は、色素増感型太陽電池にも応用されています . イオン液体が電解質として機能し、イオンの移動を促進し、太陽電池の効率に貢献します .

導電性ポリマーの合成

“1-エチル-1-メチルピロリジニウムテトラフルオロボレート”は、導電性ポリマーの合成のための媒体として使用できます . イオン液体が重合プロセスに適した環境を提供し、導電性ポリマーの生成につながります .

インターカレーション電極材料

イオン液体は、インターカレーション電極材料の合成にも使用できます . これらの材料は、さまざまなエネルギー貯蔵デバイスに使用され、イオン液体がその合成において重要な役割を果たします .

腐食抑制

研究によると、“1-エチル-1-メチルピロリジニウムテトラフルオロボレート”は腐食抑制剤として作用する可能性があります . 腐食環境における低炭素鋼の溶解を抑制します

Safety and Hazards

作用機序

Target of Action

1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate (EMTFB) is a biochemical reagent . It is primarily used in the field of materials science and organic synthesis . The primary targets of EMTFB are the reactants in these fields, where it acts as a catalyst or a reactant itself .

Mode of Action

EMTFB interacts with its targets by participating in the chemical reactions. For instance, in corrosion inhibition, EMTFB suppresses the dissolution of low carbon steel in a corrosive environment . The efficiency of this inhibition increases with the concentration of EMTFB .

Biochemical Pathways

The specific biochemical pathways affected by EMTFB depend on the context of its use. In the case of corrosion inhibition, EMTFB interferes with the electrochemical reactions that lead to corrosion . It majorly affects anodic reactions .

Result of Action

The result of EMTFB’s action is context-dependent. In corrosion inhibition, for example, the use of EMTFB results in a significant reduction in the corrosion of low carbon steel . The addition of iodide ions to EMTFB can raise the inhibition efficiency from 75% to 98% .

Action Environment

The action, efficacy, and stability of EMTFB are influenced by environmental factors. For instance, in a corrosive environment, the efficiency of EMTFB as a corrosion inhibitor increases with its concentration . Moreover, the presence of other ions, such as iodide ions, can enhance the efficiency of EMTFB .

生化学分析

Biochemical Properties

It is known to be used in green chemistry and efficient catalytic reactions, such as addition, elimination, and oxidation reactions in organic synthesis .

Molecular Mechanism

It is known to suppress low carbon steel dissolution in corrosive environments . The inhibition efficiency increases with the increase in the concentration of 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate .

特性

IUPAC Name |

1-ethyl-1-methylpyrrolidin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N.BF4/c1-3-8(2)6-4-5-7-8;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGDCVJRCOKWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1(CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049206 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117947-85-0 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does the molecular structure of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate contribute to its ionic conductivity, particularly at low temperatures?

A1: Research suggests that the unique molecular dynamics of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate play a crucial role in its ionic conductivity, especially at lower temperatures. A study employing quantum chemical calculations and solid-state nuclear magnetic resonance spectroscopy revealed a restricted puckering motion within the pyrrolidinium ring, even at temperatures as low as -45°C []. This subtle, yet persistent, motion allows the molecule to maintain a degree of plasticity in its solid state. This plasticity is believed to be essential for facilitating ion mobility, and thus, electrical conductivity, even at low temperatures where molecular motion is typically restricted.

Q2: How does the addition of iodide ions impact the corrosion inhibition properties of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate on low carbon steel in acidic environments?

A2: Research indicates a synergistic effect when iodide ions are combined with 1-ethyl-1-methylpyrrolidinium tetrafluoroborate in inhibiting corrosion of low carbon steel in acidic solutions []. While 1-ethyl-1-methylpyrrolidinium tetrafluoroborate alone demonstrates some corrosion inhibition, the addition of iodide ions significantly enhances this effect. The combined presence of iodide ions and 1-ethyl-1-methylpyrrolidinium tetrafluoroborate raises the inhibition efficiency to 98%, compared to 75% with 1-ethyl-1-methylpyrrolidinium tetrafluoroborate alone. This synergistic effect is attributed to the formation of a more robust protective layer on the steel surface due to the adsorption of both iodide ions and 1-ethyl-1-methylpyrrolidinium tetrafluoroborate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benz[f]indan-1-ol](/img/structure/B37803.png)

![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)

![3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione](/img/structure/B37818.png)